

Mass Spectrometry Analysis of Fusigen and its Iron Complex: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fusigen*

Cat. No.: *B011046*

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Introduction

Fusigen, a cyclic hydroxamate siderophore, plays a critical role in iron acquisition for various fungal species. Its high affinity and specificity for ferric iron (Fe^{3+}) make it a molecule of significant interest in microbiology, medicine, and drug development. In medicine, it is being explored for its potential as a drug delivery agent, leveraging the targeted iron uptake pathways of pathogenic fungi. Understanding the structure and behavior of **fusigen** and its iron complex is paramount for these applications. Mass spectrometry is a powerful analytical technique for the characterization and quantification of **fusigen** and its iron-bound form. This document provides detailed application notes and protocols for the mass spectrometry analysis of **fusigen** and its ferric complex.

Quantitative Data Summary

The accurate mass and molecular formula are fundamental for the identification and characterization of **fusigen** and its iron complex in mass spectrometry analysis.

Compound	Molecular Formula	Exact Mass (Da)	Common Adducts (m/z)
Fusigen (apo-form)	C ₃₃ H ₅₄ N ₆ O ₁₂	726.3854	[M+H] ⁺ : 727.3927
Ferric Fusigen Complex	C ₃₃ H ₅₁ FeN ₆ O ₁₂	779.2914	[M+H] ⁺ : 780.2987

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol outlines the extraction of **fusigen** from a fungal liquid culture for mass spectrometry analysis.

Materials:

- Fungal culture broth
- Amberlite XAD-4 or similar solid-phase extraction (SPE) resin
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Centrifuge and centrifuge tubes
- Rotary evaporator
- 0.22 µm syringe filters

Protocol:

- Culture Filtration: Centrifuge the fungal culture at 5,000 x g for 15 minutes to pellet the mycelia. Carefully decant and collect the supernatant.

- Solid-Phase Extraction (SPE):
 - Pass the supernatant through a pre-conditioned Amberlite XAD-4 column.
 - Wash the column with two column volumes of water to remove salts and polar impurities.
 - Elute the bound siderophores with three column volumes of methanol.
- Solvent Evaporation: Evaporate the methanol eluate to dryness using a rotary evaporator at 40°C.
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of 50% acetonitrile in water with 0.1% formic acid.
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Analysis Protocol

This protocol provides a general method for the separation and detection of **fusigen** and its iron complex using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

LC Parameters:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
 - 0-2 min: 5% B

- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18-18.1 min: 95% to 5% B
- 18.1-25 min: 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Cone Gas Flow: 50 L/h
- Desolvation Gas Flow: 600 L/h
- Scan Range (Full Scan): m/z 100-1200
- Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Fragmentation Patterns

Understanding the fragmentation patterns of **fusigen** and its iron complex is crucial for their structural elucidation and confident identification.

Ferric Fusigen Complex

The fragmentation of the ferric **fusigen** complex in MS/MS experiments typically involves the neutral loss of the iron atom and subsequent fragmentation of the apo-**fusigen** molecule. The primary fragmentation pathways involve the cleavage of the ester and amide bonds within the cyclic structure.

Table of Expected Fragment Ions for Ferric **Fusigen** ($[M+H]^+ = 780.3$)

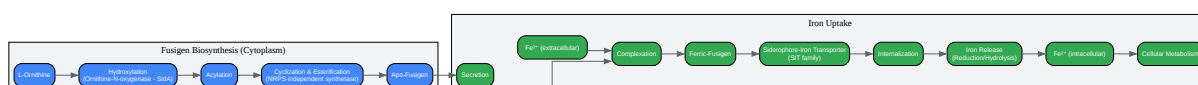
Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss
780.3	727.4	[Fe(III)-3H]
727.4	509.3	C ₉ H ₁₆ N ₂ O ₅
727.4	491.3	C ₉ H ₁₈ N ₂ O ₅
727.4	219.1	C ₂₄ H ₃₈ N ₄ O ₇

Note: The fragmentation of siderophores can be complex, and the observed fragments may vary depending on the instrument and collision energy.

Signaling Pathways and Experimental Workflows

Fusigen Biosynthesis and Iron Uptake Pathway

The biosynthesis of **fusigen** is a multi-step enzymatic process that is tightly regulated by iron availability. Once secreted, the ferric-**fusigen** complex is recognized by specific transporters on the fungal cell surface for internalization.

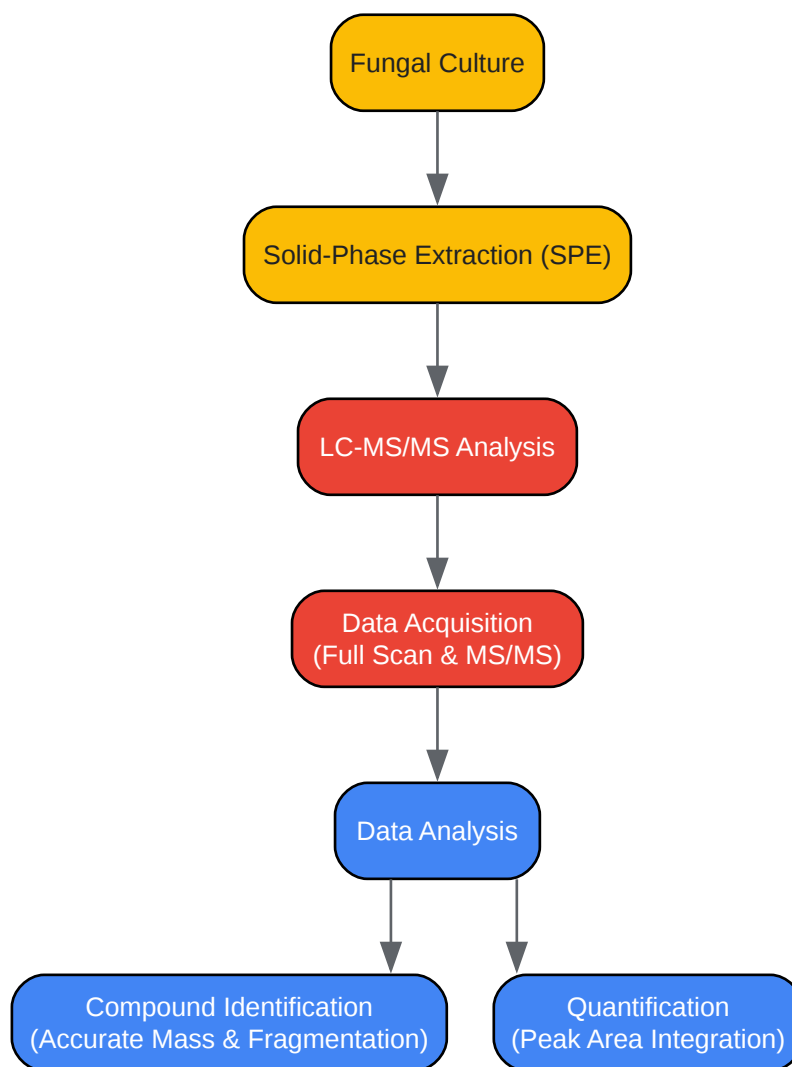


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Caption: Biosynthesis of apo-**fusigen** and subsequent iron uptake pathway.

Mass Spectrometry Experimental Workflow

The following diagram illustrates the general workflow for the analysis of **fusigen** from a fungal culture to data analysis.



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Caption: General workflow for mass spectrometry analysis of **fusigen**.

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